![molecular formula C10H10N4OS B187710 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea CAS No. 51449-14-0](/img/structure/B187710.png)
1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is also known as MITU and has been found to have various biochemical and physiological effects that make it an interesting compound for further study.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are necessary for the growth and proliferation of cancer cells. Additionally, MITU has been found to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its potential use in cancer research, 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and urease, which are involved in various biochemical processes in the body. Additionally, MITU has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea in lab experiments include its potential as a cancer treatment and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea. One area of study is the development of new cancer treatments based on the mechanism of action of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of MITU and its potential use in other areas of scientific research. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of cancer cell growth.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea involves the reaction of 2-oxoindole-3-carboxylic acid with methyl isothiocyanate. This reaction produces the desired compound as a white solid that can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea has been studied for its potential use in various scientific research applications. One of the most promising areas of study for this compound is in cancer research. MITU has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
51449-14-0 |
|---|---|
Nom du produit |
1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea |
Formule moléculaire |
C10H10N4OS |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-methylthiourea |
InChI |
InChI=1S/C10H10N4OS/c1-11-10(16)14-13-8-6-4-2-3-5-7(6)12-9(8)15/h2-5,12,15H,1H3,(H,11,16) |
Clé InChI |
WURYJGBKYUPXGI-UHFFFAOYSA-N |
SMILES isomérique |
CNC(=S)NNC1=C2C=CC=CC2=NC1=O |
SMILES |
CNC(=S)N=NC1=C(NC2=CC=CC=C21)O |
SMILES canonique |
CNC(=S)N=NC1=C(NC2=CC=CC=C21)O |
Autres numéros CAS |
51449-14-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



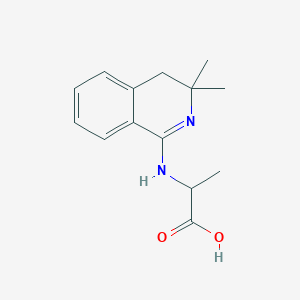
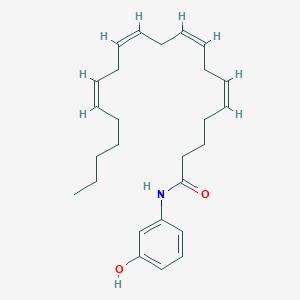
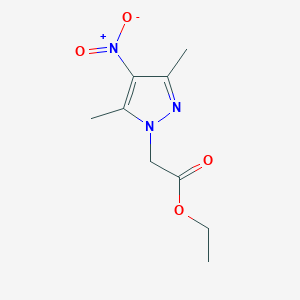
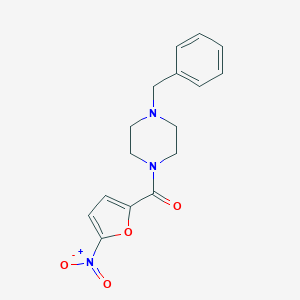
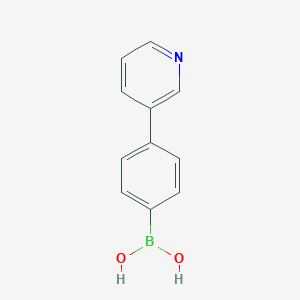
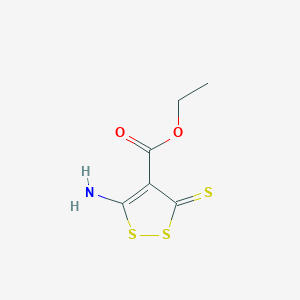
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
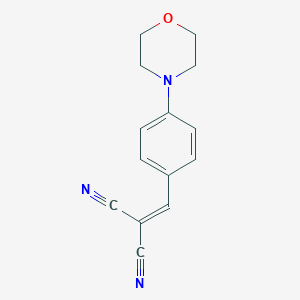
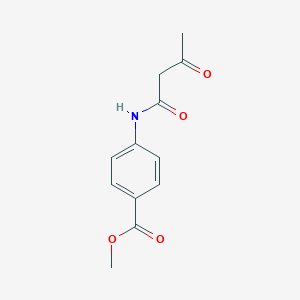
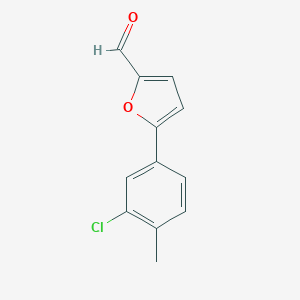
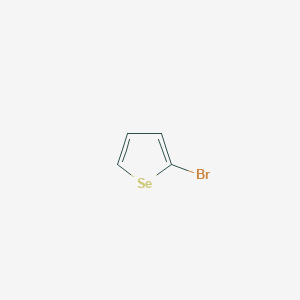
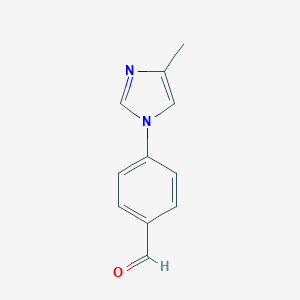
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)